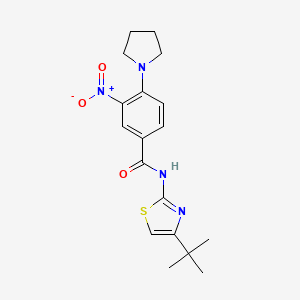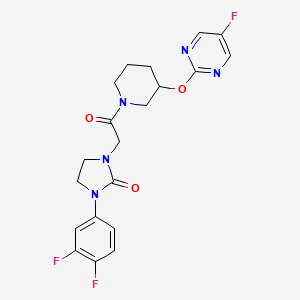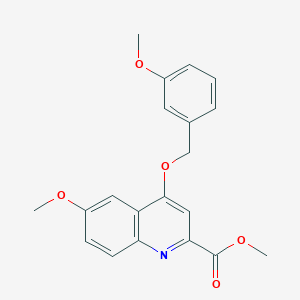![molecular formula C20H21N7O2 B2757228 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2194901-11-4](/img/structure/B2757228.png)
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic compound with a unique chemical structure. It combines a pyrido[2,3-d]pyrimidine core with a morpholine ring and a triazole moiety. This compound exhibits diverse biological activities, making it a significant subject of interest in various fields, including medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing the reaction conditions such as temperature, solvent, catalyst concentration, and reaction time. Use of continuous flow reactors can also improve the yield and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
The compound can undergo oxidation reactions at specific sites, resulting in the formation of various oxidized derivatives.
Reduction
Reductive transformations can modify the triazole moiety or other reducible functional groups.
Substitution
Nucleophilic or electrophilic substitution reactions can introduce different substituents, enhancing the compound's properties.
Common Reagents and Conditions
Oxidation
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution
Conditions involving halogenating agents, or nucleophiles like amines or alcohols.
Major Products Formed
The major products vary based on the reaction type and conditions used. Oxidation might yield hydroxylated derivatives, while substitution could introduce functional groups altering the compound's activity profile.
Aplicaciones Científicas De Investigación
Chemistry and Biology In chemistry, the compound is studied for its potential to form coordination complexes with metals. In biology, it shows promise in binding to specific enzymes or receptors, influencing biochemical pathways.
Medicine
Research indicates potential as an anticancer agent, owing to its ability to inhibit certain kinases involved in cancer cell proliferation.
Industry
In industrial applications, its unique structure lends itself to the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. It may inhibit kinase activity by binding to the ATP-binding site, or modulate receptor function by fitting into active sites, thereby altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8-yl)(2-phenyl-2H-1,2,3-triazol-5-yl)methanone
Uniqueness
Compared to these similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone features a specific arrangement of the triazole moiety which might enhance its binding affinity and specificity toward certain biological targets.
Propiedades
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c28-19(17-14-22-27(24-17)16-6-2-1-3-7-16)26-8-4-5-15-13-21-20(23-18(15)26)25-9-11-29-12-10-25/h1-3,6-7,13-14H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZVNRKUAAPODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=NN(N=C3)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2757146.png)




![3-[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2757151.png)
![5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B2757152.png)
![3-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2757155.png)
![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2757156.png)
![2-{1-[1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2757157.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2757161.png)
![Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2757164.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2757165.png)
